(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and yields.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding its reactivity, stability, and the products it forms during chemical reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, redox potential, and reactivity with common reagents .Scientific Research Applications
Antimicrobial Properties
Compounds related to (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one have demonstrated potent antimicrobial properties. For instance, a series of related thiazolidin-4-ones showed significant inhibitory activity against various Gram-positive and Gram-negative bacteria (Reddy et al., 2010).
Synthesis of Dihydropyridine Derivatives
The compound and its derivatives have been used in the synthesis of 1,4-dihydropyridine derivatives, which are important in various chemical reactions (Stanovnik et al., 2002).
Spectroscopic and Thermodynamic Analysis
Spectroscopic and thermodynamic properties of similar compounds have been explored, utilizing Hartree Fock Theory and Density Functional Theory, revealing insights into the stability and charge transfer within these molecules (Uppal et al., 2019).
Corrosion Inhibition
Derivatives of thiazoles, closely related to the compound , have been studied as corrosion inhibitors for mild steel in acidic solutions, demonstrating the compound's potential in industrial applications (Quraishi & Sharma, 2005).
Anticonvulsant Screening
Triazole incorporated thiazoles, similar to the compound, have been synthesized and screened for anticonvulsant activity, showing significant results in various seizure models (Siddiqui & Ahsan, 2010).
Synthesis and Anti-Bacterial Study of Related Compounds
Compounds closely related to this compound have been synthesized and analyzed for their antibacterial activity, showcasing their potential in medical and pharmaceutical research (Suthar et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-phenyl-4-[(E)-1,3-thiazol-2-yliminomethyl]-1,3-oxazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12-10(8-15-13-14-6-7-19-13)16-11(18-12)9-4-2-1-3-5-9/h1-8,17H/b15-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIPEONHVWAJQ-OVCLIPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199887 |
Source
|
Record name | 2-Phenyl-4-[(2-thiazolylamino)methylene]-5(4H)-oxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78666-78-1 |
Source
|
Record name | 2-Phenyl-4-[(2-thiazolylamino)methylene]-5(4H)-oxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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